Cas no 337-20-2 (octafluorobutan-2-one)

Octafluorobutan-2-one (C4F8O) is a fluorinated ketone characterized by its high thermal and chemical stability, as well as low global warming potential (GWP). Its fully fluorinated structure imparts exceptional inertness, making it suitable for applications requiring resistance to oxidation, extreme temperatures, and aggressive chemical environments. The compound exhibits low toxicity and non-flammability, enhancing its safety profile in industrial and laboratory settings. Octafluorobutan-2-one is particularly valued as a dielectric medium in high-voltage equipment and as a precision cleaning solvent in electronics manufacturing due to its minimal residue formation. Its environmental compatibility and performance-driven properties make it a preferred alternative to traditional perfluorinated compounds.
octafluorobutan-2-one structure
octafluorobutan-2-one structure
Product name:octafluorobutan-2-one
CAS No:337-20-2
MF:C4OF8
MW:216.0294
CID:293709
PubChem ID:3429852

octafluorobutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone,1,1,1,3,3,4,4,4-octafluoro-
    • 1,1,1,3,3,4,4,4-octafluorobutan-2-one
    • OCTAFLUOROBUTAN-2-ONE
    • 1,1,1,3,3,4,4,4-octafluoro-butan-2-one
    • F-2-butanone
    • Octafluoro-2-butanone
    • Perfluoro-2-butanone
    • perfluorobutan-2-one
    • perfluorobutanone
    • DTXSID40392395
    • SCHEMBL699644
    • MFCD00216737
    • AKOS016015312
    • 337-20-2
    • Octafluoro-2-butanone, >=97%
    • EN300-1930002
    • octafluorobutan-2-one
    • Inchi: InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9
    • InChI Key: QJPLLYVRTUXAHZ-UHFFFAOYSA-N
    • SMILES: FC(F)(F)C(=O)C(F)(F)C(F)(F)F

Computed Properties

  • Exact Mass: 215.98200
  • Monoisotopic Mass: 215.982
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1A^2
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.595
  • Melting Point: −126 °C(lit.)
  • Boiling Point: 0 °C
  • Refractive Index: 1.255
  • PSA: 17.07000
  • LogP: 2.31540
  • Solubility: Not determined

octafluorobutan-2-one Security Information

  • Hazardous Material transportation number:UN 1956 2.2
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:4.5-21-31
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:2.3
  • Safety Term:2.3
  • Hazard Level:2.3

octafluorobutan-2-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

octafluorobutan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM539529-5g
Octafluorobutan-2-one
337-20-2 95%+
5g
$1675 2023-02-02
Enamine
EN300-1930002-0.5g
octafluorobutan-2-one
337-20-2
0.5g
$987.0 2023-09-17
Enamine
EN300-1930002-0.25g
octafluorobutan-2-one
337-20-2
0.25g
$946.0 2023-09-17
Enamine
EN300-1930002-1g
octafluorobutan-2-one
337-20-2
1g
$1029.0 2023-09-17
Enamine
EN300-1930002-10g
octafluorobutan-2-one
337-20-2
10g
$4421.0 2023-09-17
Apollo Scientific
PC3544-5g
Perfluorobutan-2-one
337-20-2
5g
£495.00 2023-08-31
Enamine
EN300-1930002-0.05g
octafluorobutan-2-one
337-20-2
0.05g
$864.0 2023-09-17
SHENG KE LU SI SHENG WU JI SHU
sc-228874-5 g
Octafluoro-2-butanone,
337-20-2
5g
¥4,122.00 2023-07-11
Enamine
EN300-1930002-0.1g
octafluorobutan-2-one
337-20-2
0.1g
$904.0 2023-09-17
Enamine
EN300-1930002-2.5g
octafluorobutan-2-one
337-20-2
2.5g
$2014.0 2023-09-17

Additional information on octafluorobutan-2-one

Introduction to Octafluorobutan-2-one (CAS No. 337-20-2)

Octafluorobutan-2-one, also known by its CAS number 337-20-2, is a highly fluorinated organic compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its high fluorine content, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it an attractive candidate for a wide range of industrial and scientific applications.

The molecular structure of octafluorobutan-2-one consists of a four-carbon chain with all hydrogen atoms replaced by fluorine atoms, and a ketone group at the second carbon position. This structure contributes to its remarkable stability and low reactivity, making it suitable for use in environments where conventional organic compounds might degrade or react unfavorably. The compound's low surface energy also makes it useful in applications requiring non-stick or hydrophobic surfaces.

In the pharmaceutical industry, octafluorobutan-2-one has been explored for its potential as a solvent in drug delivery systems. Its high solubility for various pharmaceutical compounds and its ability to form stable dispersions make it a valuable component in the development of novel drug formulations. Recent studies have shown that octafluorobutan-2-one-based formulations can enhance the bioavailability and stability of drugs, particularly those with poor water solubility.

Beyond pharmaceuticals, octafluorobutan-2-one has found applications in materials science. Its low surface energy and chemical inertness make it an ideal additive for creating coatings with superior non-stick properties. These coatings are used in cookware, medical devices, and industrial equipment to reduce friction and improve durability. Additionally, the compound's thermal stability allows it to withstand high temperatures without degrading, making it suitable for use in high-performance materials.

In the field of chemical synthesis, octafluorobutan-2-one serves as a versatile building block for the preparation of more complex fluorinated compounds. Its reactivity with various functional groups enables chemists to synthesize a wide range of derivatives with tailored properties. For example, recent research has focused on using octafluorobutan-2-one as a starting material for the synthesis of fluorinated polymers with unique mechanical and thermal properties. These polymers have potential applications in electronics, aerospace, and automotive industries.

The environmental impact of octafluorobutan-2-one is another area of active research. While the compound itself is stable and inert under most conditions, concerns have been raised about the long-term effects of fluorinated compounds on the environment. Studies are ongoing to evaluate the biodegradability and potential accumulation of octafluorobutan-2-one and its derivatives in ecosystems. Preliminary findings suggest that while these compounds are persistent, they do not bioaccumulate to significant levels under normal environmental conditions.

In conclusion, octafluorobutan-2-one (CAS No. 337-20-2) is a multifaceted compound with a wide range of applications due to its unique chemical properties. Its high thermal stability, chemical inertness, and low surface energy make it valuable in pharmaceuticals, materials science, and chemical synthesis. Ongoing research continues to uncover new uses and improve our understanding of this fascinating compound.

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